

# CAS number and chemical identifiers for Pirifibrate

Author: BenchChem Technical Support Team. Date: December 2025



## Pirifibrate: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and relevant experimental data for **Pirifibrate**. It is intended for researchers, scientists, and professionals involved in drug development and lipid metabolism research.

## **Chemical Identifiers and Properties**

**Pirifibrate** is a fibrate class lipid-lowering agent. Its chemical identity is well-characterized by several standard identifiers, crucial for regulatory and research purposes.



| Identifier Type   | Value                                                                                                                          | Citation     |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|--------------|
| CAS Number        | 55285-45-5                                                                                                                     | [1]          |
| IUPAC Name        | [6-(hydroxymethyl)pyridin-2-<br>yl]methyl 2-(4-<br>chlorophenoxy)-2-<br>methylpropanoate                                       | [1]          |
| SMILES            | CC(C)<br>(OC1=CC=C(Cl)C=C1)C(=O)O<br>CC2=NC=CC=C2CO                                                                            | [1]          |
| InChI             | InChI=1S/C17H18CINO4/c1-<br>17(2,23-15-8-6-12(18)7-9-<br>15)16(21)22-11-14-5-3-4-<br>13(10-20)19-14/h3-9,20H,10-<br>11H2,1-2H3 | [1]          |
| InChIKey          | YJBIJSVYPHRVCI-<br>UHFFFAOYSA-N                                                                                                | [1]          |
| Molecular Formula | C17H18CINO4                                                                                                                    |              |
| Molecular Weight  | 335.78 g/mol                                                                                                                   | <del>-</del> |
| PubChem CID       | 68720                                                                                                                          |              |

## Mechanism of Action: PPARα Agonism

**Pirifibrate**, like other fibrates, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ). PPAR $\alpha$  is a nuclear receptor that functions as a ligand-activated transcription factor, playing a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.

The binding of **Pirifibrate** to PPARα leads to a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation.



## **Signaling Pathway**

The activation of PPAR $\alpha$  by **Pirifibrate** initiates a cascade of molecular events that ultimately lead to the observed changes in lipid profiles. The following diagram illustrates the core signaling pathway.



Click to download full resolution via product page

**Pirifibrate**'s PPARα Signaling Pathway

# Quantitative Data from Clinical and Preclinical Studies

While extensive clinical data specifically for **Pirifibrate** is limited in publicly accessible literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a strong surrogate for understanding its potential clinical efficacy. The following tables summarize representative data from studies on fenofibrate.



**Table 1: Effects of Fenofibrate on Lipid Parameters in** 

Patients with Hypertriglyceridemia

| Parameter                     | Baseline<br>(Mean ± SD) | Post-treatment<br>(Mean ± SD) | Percentage<br>Change    | Citation |
|-------------------------------|-------------------------|-------------------------------|-------------------------|----------|
| Triglycerides<br>(mmol/L)     | 3.6 ± 1.5               | 1.7 ± 0.58 (at 6<br>months)   | -50.1%                  |          |
| Total Cholesterol<br>(mmol/L) | Not specified           | Not specified                 | -24.7% (at 6<br>months) | _        |
| LDL-C (mmol/L)                | Not specified           | Not specified                 | -25.5% (at 6<br>months) |          |
| Non-HDL-C<br>(mmol/L)         | Not specified           | Not specified                 | -33.7% (at 6<br>months) |          |
| HDL-C                         | Not specified           | Not specified                 | Increase up to 20%      | -        |

Data from a real-world study of patients on stable statin therapy starting fenofibrate treatment.

**Table 2: Effects of Fenofibrate in a Randomized** 

**Controlled Trial (ACCORD-Lipid)** 

| Subgroup                                                          | Outcome                | Hazard Ratio<br>(Fenofibrate<br>vs. Placebo) | p-value for<br>interaction | Citation |
|-------------------------------------------------------------------|------------------------|----------------------------------------------|----------------------------|----------|
| Men                                                               | Cardiovascular<br>Risk | Lowered                                      | 0.01                       |          |
| Women                                                             | Cardiovascular<br>Risk | Elevated                                     | 0.01                       |          |
| High<br>Triglycerides<br>(≥204 mg/dL) &<br>Low HDL (≤34<br>mg/dL) | Cardiovascular<br>Risk | Lowered                                      | 0.06                       |          |



This table highlights the differential effects observed in subgroup analyses of the ACCORD-Lipid trial, emphasizing the importance of patient selection for fibrate therapy.

## **Experimental Protocols**

The investigation of **Pirifibrate**'s pharmacological effects involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments relevant to assessing the activity of a PPAR $\alpha$  agonist like **Pirifibrate**.

### **In Vitro PPARα Activation Assay**

Objective: To determine the ability of **Pirifibrate** to activate the PPAR $\alpha$  receptor.

Methodology: A cell-based reporter gene assay is commonly employed.

- Cell Culture: A suitable cell line (e.g., HepG2, COS-7) is transiently co-transfected with two plasmids:
  - An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
  - A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
- Treatment: Transfected cells are treated with varying concentrations of **Pirifibrate** (or its active metabolite) for 24-48 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
- Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated.



# In Vivo Study of Lipid-Lowering Effects in a Rodent Model

Objective: To evaluate the efficacy of **Pirifibrate** in reducing plasma lipid levels in an animal model of dyslipidemia.

#### Methodology:

- Animal Model: A suitable rodent model, such as the fructose-fed hamster or the ob/ob mouse, which exhibits hypertriglyceridemia, is used.
- Acclimatization and Grouping: Animals are acclimatized for at least one week and then
  randomly assigned to treatment groups (e.g., vehicle control, low-dose Pirifibrate, high-dose
  Pirifibrate).
- Treatment Administration: **Pirifibrate** is administered orally (e.g., by gavage) daily for a specified period (e.g., 2-4 weeks).
- Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
- Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using standard enzymatic colorimetric assays.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

### **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPAR $\alpha$  agonist like **Pirifibrate**.





Click to download full resolution via product page

Preclinical Evaluation Workflow for Pirifibrate



### Conclusion

**Pirifibrate** is a fibrate-class drug that primarily functions as a PPAR $\alpha$  agonist. Its mechanism of action involves the transcriptional regulation of genes integral to lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol. While specific clinical data for **Pirifibrate** is not as abundant as for other fibrates like fenofibrate, the shared mechanism of action allows for a robust understanding of its expected pharmacological effects. The experimental protocols outlined provide a framework for the continued investigation and characterization of **Pirifibrate** and other novel PPAR $\alpha$  agonists. Further research and clinical trials are warranted to fully elucidate the specific clinical profile of **Pirifibrate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacodynamic activity of lipoprotein lipase and hepatic lipase, and pharmacokinetic parameters measured in normolipidaemic subjects receiving ciprofibrate (100 or 200 mg/day) or micronised fenofibrate (200 mg/day) therapy for 23 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and chemical identifiers for Pirifibrate].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1209418#cas-number-and-chemical-identifiers-for-pirifibrate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com